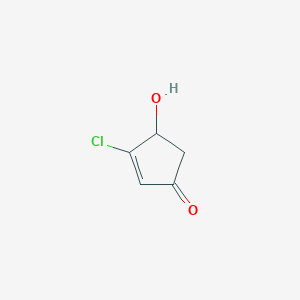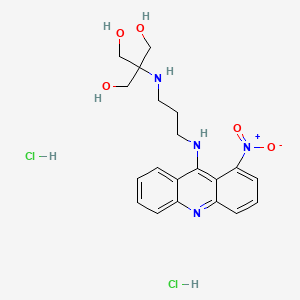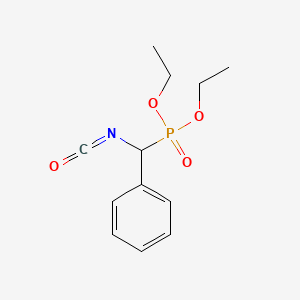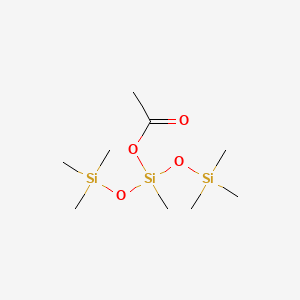
Glutamic acid, N-(2-methoxynicotinoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutamic acid, N-(2-methoxynicotinoyl)- is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 2-methoxynicotinoyl group attached to the nitrogen atom of the glutamic acid molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, N-(2-methoxynicotinoyl)- typically involves the reaction of glutamic acid with 2-methoxynicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Glutamic acid, N-(2-methoxynicotinoyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the 2-methoxynicotinoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Glutamic acid, N-(2-methoxynicotinoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Glutamic acid, N-(2-methoxynicotinoyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, influencing cellular signaling pathways. It can also modulate enzyme activity and affect metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutamic acid: The parent compound, which is a key amino acid in protein synthesis and neurotransmission.
Nicotinic acid derivatives: Compounds with similar nicotinoyl groups that exhibit comparable biological activities.
Uniqueness
Glutamic acid, N-(2-methoxynicotinoyl)- is unique due to the presence of the 2-methoxynicotinoyl group, which imparts distinct chemical and biological properties
Propriétés
| 76980-28-4 | |
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(2S)-2-[(2-methoxypyridine-3-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H14N2O6/c1-20-11-7(3-2-6-13-11)10(17)14-8(12(18)19)4-5-9(15)16/h2-3,6,8H,4-5H2,1H3,(H,14,17)(H,15,16)(H,18,19)/t8-/m0/s1 |
Clé InChI |
QDZPKXXNXLAZMU-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=CC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
COC1=C(C=CC=N1)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







